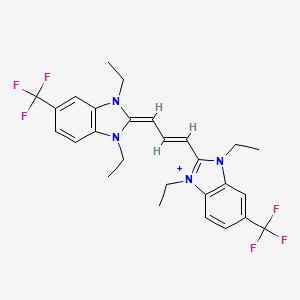

2-(3-(1,3-Diethyl-1,3-dihydro-5-(trifluoromethyl)-2H-benzimidazol-2-ylidene)-1-propenyl)-1,3-diethyl-5-(trifluoromethyl)-1H-benzimidazolium

Beschreibung

EINECS 245-580-8, auch bekannt als 4,4’-Isopropylidendiphenol oder Bisphenol A, ist eine chemische Verbindung mit der Summenformel C15H16O2. Es ist eine wichtige Industriechemikalie, die hauptsächlich bei der Herstellung von Polycarbonatkunststoffen und Epoxidharzen verwendet wird. Diese Materialien sind in verschiedenen Anwendungen weit verbreitet, darunter Konsumgüter, medizinische Geräte und Beschichtungen.

Eigenschaften

CAS-Nummer |

23313-92-0 |

|---|---|

Molekularformel |

C27H29F6N4+ |

Molekulargewicht |

523.5 g/mol |

IUPAC-Name |

(2E)-2-[(E)-3-[1,3-diethyl-5-(trifluoromethyl)benzimidazol-1-ium-2-yl]prop-2-enylidene]-1,3-diethyl-5-(trifluoromethyl)benzimidazole |

InChI |

InChI=1S/C27H29F6N4/c1-5-34-20-14-12-18(26(28,29)30)16-22(20)36(7-3)24(34)10-9-11-25-35(6-2)21-15-13-19(27(31,32)33)17-23(21)37(25)8-4/h9-17H,5-8H2,1-4H3/q+1 |

InChI-Schlüssel |

YDTSDZYAUXWEEV-UHFFFAOYSA-N |

Isomerische SMILES |

CCN\1C2=C(C=C(C=C2)C(F)(F)F)N(/C1=C/C=C/C3=[N+](C4=C(N3CC)C=C(C=C4)C(F)(F)F)CC)CC |

Kanonische SMILES |

CCN1C2=C(C=C(C=C2)C(F)(F)F)N(C1=CC=CC3=[N+](C4=C(N3CC)C=C(C=C4)C(F)(F)F)CC)CC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Bisphenol A wird typischerweise durch die Kondensationsreaktion von Phenol mit Aceton synthetisiert. Die Reaktion wird durch eine Säure, wie Salzsäure oder Schwefelsäure, katalysiert. Der Prozess umfasst die folgenden Schritte:

Mischen von Phenol und Aceton: Die Reaktanten werden in einem molaren Verhältnis von etwa 2:1 (Phenol:Aceton) gemischt.

Katalyse: Ein saurer Katalysator wird der Mischung zugesetzt, um die Reaktion zu erleichtern.

Kondensationsreaktion: Die Mischung wird auf etwa 60-70 °C erhitzt, wodurch die Kondensationsreaktion abläuft und Bisphenol A und Wasser als Nebenprodukt entstehen.

Reinigung: Das Rohprodukt wird durch Kristallisation oder Destillation gereinigt, um hochreines Bisphenol A zu erhalten.

Industrielle Produktionsverfahren

In industriellen Umgebungen erfolgt die Produktion von Bisphenol A nach einem ähnlichen Verfahren, jedoch in größerem Maßstab. Kontinuierliche Verfahren werden häufig eingesetzt, um die Effizienz und Ausbeute zu verbessern. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um die Produktionsrate zu optimieren und Verunreinigungen zu minimieren.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Bisphenol A unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Bisphenol A kann zu Bisphenol A-Chinon oxidiert werden.

Reduktion: Reduktionsreaktionen können Bisphenol A in seine entsprechenden Alkohole umwandeln.

Substitution: Bisphenol A kann elektrophile aromatische Substitutionsreaktionen eingehen, wie z. B. Halogenierung und Nitrierung.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Halogenierung kann mit Halogenen (z. B. Chlor, Brom) in Gegenwart eines Katalysators erreicht werden.

Hauptprodukte, die gebildet werden

Oxidation: Bisphenol A-Chinon.

Reduktion: Bisphenol A-Alkohole.

Substitution: Halogenierte oder nitrierte Derivate von Bisphenol A.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit antimicrobial properties. The trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate microbial cell membranes. Studies have shown that similar compounds can inhibit the growth of various bacteria and fungi, making this compound a candidate for further investigation in antimicrobial drug development.

Anticancer Properties

Benzimidazole derivatives have been studied for their anticancer effects. The structural features of this compound suggest that it may interact with biological targets involved in cancer cell proliferation. Preliminary studies on related compounds have indicated cytotoxic effects against different cancer cell lines, warranting further exploration of this compound's therapeutic potential.

Materials Science Applications

Polymer Chemistry

The unique chemical structure of this compound allows it to serve as a building block in polymer synthesis. Benzimidazole-based polymers have shown promise in applications such as drug delivery systems and biodegradable materials. The trifluoromethyl groups can enhance the thermal stability and mechanical properties of the resulting polymers.

Conductive Materials

Research into benzimidazole salts has highlighted their potential use in electronic materials due to their conductive properties. The incorporation of trifluoromethyl groups may improve charge transport characteristics, making this compound suitable for applications in organic electronics and sensors.

Catalysis Applications

Organocatalysis

The benzimidazolium moiety can act as an organocatalyst in various organic reactions. Its ability to stabilize transition states makes it a valuable catalyst in reactions such as Michael additions and aldol reactions. Studies have demonstrated that similar compounds can facilitate these reactions under mild conditions, offering an environmentally friendly alternative to traditional metal catalysts.

Trifluoromethylation Reactions

The presence of trifluoromethyl groups suggests potential applications in trifluoromethylation reactions. Compounds with similar structures have been utilized as reagents for introducing trifluoromethyl groups into organic molecules, which is a valuable transformation in medicinal chemistry and agrochemicals.

Data Tables

| Application Area | Potential Uses | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents, anticancer drugs | Enhanced bioactivity due to trifluoromethyl groups |

| Materials Science | Polymer synthesis, conductive materials | Improved mechanical properties and thermal stability |

| Catalysis | Organocatalysis, trifluoromethylation | Mild reaction conditions and environmental sustainability |

Case Studies

-

Antimicrobial Efficacy Study

- A study conducted on benzimidazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The introduction of trifluoromethyl groups was linked to increased potency.

-

Polymer Development Research

- Research into polymers derived from benzimidazole indicated enhanced thermal stability when incorporating trifluoromethylated units. These polymers showed promise for use in high-performance coatings.

-

Catalytic Activity Investigation

- A recent investigation into the catalytic properties of benzimidazolium salts highlighted their effectiveness in facilitating Michael addition reactions with high yields under mild conditions.

Wirkmechanismus

Bisphenol A exerts its effects primarily through interaction with estrogen receptors. It mimics the structure of natural estrogen, allowing it to bind to estrogen receptors and activate or inhibit their signaling pathways. This interaction can disrupt normal hormonal balance and lead to various biological effects, including altered reproductive function and developmental processes.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Bisphenol S (BPS): Ähnliche Struktur, aber mit einer Sulfongruppe anstelle einer Isopropylidengruppe.

Bisphenol F (BPF): Ähnliche Struktur, aber mit einer Methylengruppe anstelle einer Isopropylidengruppe.

Einzigartigkeit von Bisphenol A

Bisphenol A ist aufgrund seiner weit verbreiteten Verwendung und seiner erheblichen Auswirkungen sowohl auf industrielle Anwendungen als auch auf die menschliche Gesundheit einzigartig. Seine Fähigkeit, Östrogen nachzuahmen und die endokrine Funktion zu stören, hat zu umfangreichen Forschungen und behördlicher Kontrolle geführt. Im Gegensatz zu seinen Analoga war Bisphenol A Gegenstand zahlreicher Studien, die seine potenziellen Gesundheitsrisiken und Umweltbelastungen untersuchen.

Biologische Aktivität

The compound 2-(3-(1,3-Diethyl-1,3-dihydro-5-(trifluoromethyl)-2H-benzimidazol-2-ylidene)-1-propenyl)-1,3-diethyl-5-(trifluoromethyl)-1H-benzimidazolium is a novel benzimidazole derivative that has garnered attention due to its potential biological activities. Benzimidazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and research findings.

Structure and Synthesis

The structure of the compound features a benzimidazole core with multiple substituents that enhance its biological activity. The trifluoromethyl groups and diethyl substitutions are significant as they are known to influence the lipophilicity and bioavailability of the compounds.

Table 1: Structural Features of the Compound

| Feature | Description |

|---|---|

| Core Structure | Benzimidazole |

| Substituents | Diethyl groups, trifluoromethyl groups |

| Functional Groups | Ylidene and propenyl moieties |

Antimicrobial Activity

Benzimidazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains. In vitro studies indicate that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

- Case Study : A study reported that compounds with similar structural features demonstrated Minimum Inhibitory Concentrations (MICs) as low as 0.19 μM against resistant strains of Mycobacterium tuberculosis .

Anticancer Activity

Benzimidazole derivatives are recognized for their anticancer potential. The specific compound has been evaluated in several cancer cell lines, showing cytotoxic effects.

- Research Findings : In a recent study, compounds with a benzimidazole scaffold exhibited IC50 values ranging from 10 to 20 μM in various cancer cell lines, indicating moderate to high potency .

Anti-inflammatory Activity

The anti-inflammatory properties of benzimidazole derivatives are also noteworthy. The compound has been tested for its ability to inhibit pro-inflammatory cytokines.

- Data Summary : Research has shown that certain benzimidazole derivatives can reduce TNF-alpha and IL-6 levels in cell culture models by up to 50% at concentrations around 25 μM .

The biological activity of benzimidazole derivatives often involves the inhibition of specific enzymes or pathways critical for pathogen survival or cancer cell proliferation. The exact mechanism for this compound is still under investigation but may involve:

- Enzyme Inhibition : Targeting DNA topoisomerases or tubulin polymerization.

- Receptor Modulation : Interacting with various cellular receptors involved in inflammatory responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.